GQ1b神经节苷脂

描述

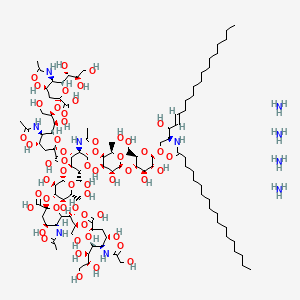

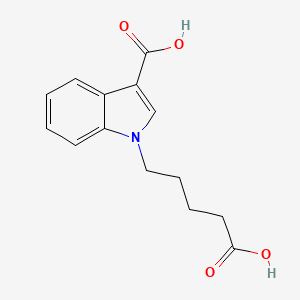

GQ1b-Ganglioside is a complex glycosphingolipid that is predominantly found in the nervous system. It is composed of a ceramide backbone linked to a series of sugar residues, including sialic acid. This compound plays a crucial role in cellular recognition, signal transduction, and neuroprotection. GQ1b-Ganglioside is particularly significant in the context of autoimmune neuropathies, where antibodies against it are implicated in conditions such as Miller Fisher syndrome and Guillain-Barré syndrome .

科学研究应用

GQ1b-Ganglioside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycosphingolipids.

Biology: It plays a role in cell signaling and neuroprotection, making it a valuable tool for studying neuronal function and development.

Medicine: Antibodies against GQ1b-Ganglioside are used as biomarkers for diagnosing autoimmune neuropathies such as Miller Fisher syndrome and Guillain-Barré syndrome.

Industry: GQ1b-Ganglioside is used in the development of therapeutic agents and diagnostic tools .

作用机制

Target of Action

GQ1b-Ganglioside primarily targets the peripheral nervous system . It is found in association with acute and chronic peripheral neuropathies, including Guillain-Barré syndrome . Gangliosides are important carbohydrate determinants for autoimmune activity . They are involved in the maintenance and repair of neuronal cells, memory formation, and synaptic transmission .

Mode of Action

GQ1b-Ganglioside interacts with its targets through a process believed to arise as a result of molecular mimicry with immunogenic microbial polysaccharides . In an ex vivo model, human and mouse anti-GQ1b antibodies have been shown to induce a complement-dependent α-latrotoxin-like effect on the murine motor endplate, i.e., they bring about massive quantal release of acetylcholine and eventually block neuromuscular transmission .

Biochemical Pathways

Gangliosides, including GQ1b-Ganglioside, can affect neuronal function by modulating cell signaling . They are enriched in cell membrane microdomains, also known as “lipid rafts”, and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells .

Pharmacokinetics

It is known that the antibodies against gq1b-ganglioside are found in patients with certain neurological conditions, and their presence can be used as a diagnostic marker .

Result of Action

The action of GQ1b-Ganglioside results in diverse neurological manifestations, including ophthalmoplegia, ataxia, areflexia, central or peripheral vestibulopathy, and optic neuropathy . The prognosis is mostly favorable; however, approximately 14% of patients experience relapse .

Action Environment

The action of GQ1b-Ganglioside can be influenced by various environmental factors. For instance, certain viruses, bacteria, and parasites use gangliosides as attachment sites and cause diseases . Furthermore, changes in the ganglioside profile were reported in healthy aging and in common neurological conditions .

生化分析

Biochemical Properties

GQ1b-Ganglioside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, GQ1b-Ganglioside is found to be richly bound by GQ1b, GT1a, and GD1b ganglioside antibodies at the neuromuscular junctions (NMJs) of human extraocular muscles (EOMs) .

Cellular Effects

GQ1b-Ganglioside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, GQ1b-Ganglioside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of GQ1b-Ganglioside involves multiple steps, starting from the ceramide backbone. The process typically includes glycosylation reactions to attach the sugar residues. These reactions are often catalyzed by glycosyltransferases in the presence of nucleotide sugars as donors. The final step involves the addition of sialic acid residues, which is catalyzed by sialyltransferases .

Industrial Production Methods: Industrial production of GQ1b-Ganglioside is challenging due to its complex structure. advances in biotechnology have enabled the use of engineered cell lines to produce gangliosides. These cell lines are genetically modified to overexpress the necessary glycosyltransferases and sialyltransferases, allowing for the efficient production of GQ1b-Ganglioside .

化学反应分析

Types of Reactions: GQ1b-Ganglioside can undergo various chemical reactions, including:

Oxidation: This reaction can modify the ceramide backbone or the sugar residues.

Reduction: This reaction can affect the double bonds in the ceramide backbone.

Substitution: This reaction can involve the replacement of one sugar residue with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Glycosyl donors and acceptors are used in the presence of glycosyltransferases.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

相似化合物的比较

GM1-Ganglioside: Similar in structure but with fewer sialic acid residues. It is involved in neuroprotection and cell signaling.

GD1b-Ganglioside: Contains one less sialic acid residue compared to GQ1b-Ganglioside. It is also involved in neuroprotection and immune response.

GT1b-Ganglioside: Contains an additional sialic acid residue compared to GQ1b-Ganglioside. .

Uniqueness of GQ1b-Ganglioside: GQ1b-Ganglioside is unique due to its specific structure, which allows it to interact with a distinct set of receptors and antibodies. This specificity makes it particularly important in the context of autoimmune neuropathies, where it serves as a key target for pathogenic antibodies .

属性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H182N6O56.4H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-69(133)111-55(56(126)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)50-153-96-83(142)81(140)87(66(46-118)156-96)159-97-84(143)82(141)86(67(47-119)157-97)158-95-75(110-54(6)125)93(167-105(101(149)150)39-58(128)72(108-52(4)123)91(165-105)79(138)64(44-116)161-103(99(145)146)37-57(127)71(107-51(3)122)89(163-103)76(135)61(131)41-113)88(68(48-120)155-95)160-98-85(144)94(78(137)63(43-115)154-98)168-106(102(151)152)40-59(129)73(109-53(5)124)92(166-106)80(139)65(45-117)162-104(100(147)148)38-60(130)74(112-70(134)49-121)90(164-104)77(136)62(132)42-114;;;;/h33,35,55-68,71-98,113-121,126-132,135-144H,7-32,34,36-50H2,1-6H3,(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,133)(H,112,134)(H,145,146)(H,147,148)(H,149,150)(H,151,152);4*1H3/b35-33+;;;;/t55-,56+,57-,58-,59-,60-,61+,62+,63+,64+,65+,66+,67+,68+,71+,72+,73+,74+,75+,76+,77+,78-,79+,80+,81+,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92+,93+,94-,95-,96+,97-,98-,103+,104+,105-,106-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOULOLQJODJAEM-BSALKOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)OC7(CC(C(C(O7)C(C(CO)OC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O[C@@]8(C[C@@H]([C@H]([C@@H](O8)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H194N10O56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is GQ1b ganglioside?

A1: GQ1b ganglioside is a glycosphingolipid belonging to the ganglioside family. These molecules are integral components of cell membranes, particularly abundant in the nervous system.

Q2: Can you provide a detailed structural description of GQ1b ganglioside?

A2: GQ1b ganglioside comprises a ceramide lipid anchor attached to an oligosaccharide chain. This chain features a characteristic terminal tetrasaccharide sequence: NeuAcα2-8NeuAcα2-3Galβ1-3GalNAc, where NeuAc represents N-acetylneuraminic acid (sialic acid), Gal represents galactose, and GalNAc represents N-acetylgalactosamine.

Q3: How is GQ1b ganglioside characterized?

A3: Characterizing GQ1b ganglioside often involves techniques like thin-layer chromatography, high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods help determine its molecular weight, identify structural components, and analyze its purity. []

Q4: Where is GQ1b ganglioside primarily located in the nervous system?

A4: GQ1b ganglioside is predominantly found at high concentrations in the paranodal regions of myelinated axons, particularly in the oculomotor, trochlear, and abducens nerves. [, ]

Q5: How does GQ1b ganglioside interact with antibodies in the context of MFS?

A5: In MFS, the immune system produces autoantibodies, specifically IgG antibodies, that target GQ1b ganglioside. These anti-GQ1b antibodies bind to GQ1b ganglioside on nerve cells, leading to complement activation and subsequent neuronal damage. [, , ]

Q6: What are the downstream effects of anti-GQ1b antibody binding?

A6: Anti-GQ1b antibody binding initiates a cascade of events. Complement activation leads to the formation of the membrane attack complex (MAC) on the nerve cell membrane, causing cell lysis. This process disrupts nerve impulse transmission, leading to the neurological symptoms characteristic of MFS. [, , ]

Q7: Does anti-GQ1b antibody binding only affect motor neurons?

A7: While MFS primarily affects motor nerves, anti-GQ1b antibodies can also target sensory neurons. This is evident in cases of acute sensory ataxic neuropathy, where patients experience sensory disturbances alongside ataxia and areflexia. [, ]

Q8: What is the significance of anti-GQ1b antibodies in diagnosing MFS?

A8: The presence of anti-GQ1b antibodies in serum is a highly specific and sensitive diagnostic marker for MFS. [, , ] Detecting these antibodies in patients presenting with the characteristic triad of ataxia, areflexia, and ophthalmoplegia strongly suggests MFS.

Q9: Are there other neurological conditions associated with anti-GQ1b antibodies?

A9: Yes, anti-GQ1b antibodies are also found in other neurological conditions related to MFS, including Bickerstaff brainstem encephalitis (BBE), Guillain-Barré syndrome (GBS) with ophthalmoplegia, and acute ophthalmoparesis. [, , ]

Q10: How do antecedent infections relate to anti-GQ1b antibody production?

A10: Many MFS cases are preceded by infections, often caused by Campylobacter jejuni. [, , ] This bacterium's lipopolysaccharides share structural similarities with GQ1b ganglioside, triggering an immune response that cross-reacts with the ganglioside, leading to autoimmunity.

Q11: What therapeutic strategies are employed to manage anti-GQ1b antibody-mediated neuropathies?

A11: Common treatment approaches include plasmapheresis (removing harmful antibodies from the blood) and intravenous immunoglobulin (IVIg) therapy (providing healthy antibodies to modulate the immune response). [, ]

Q12: Are there any emerging therapies targeting GQ1b ganglioside or its antibodies?

A12: Research is exploring targeted therapies like complement inhibitors (e.g., rEV576, APT070) to prevent complement-mediated nerve damage. [, ] Additionally, studies are investigating the potential of immunoadsorption therapies using synthetic disialylgalactose immunoadsorbents to selectively remove anti-GQ1b antibodies from circulation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)